DL-Cysteine hydrochloride
CAS No.: 10318-18-0
Cat. No.: VC21539129
Molecular Formula: C3H8ClNO2S
Molecular Weight: 157.62 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 10318-18-0 |
---|---|
Molecular Formula | C3H8ClNO2S |
Molecular Weight | 157.62 g/mol |
IUPAC Name | 2-amino-3-sulfanylpropanoic acid;hydron;chloride |
Standard InChI | InChI=1S/C3H7NO2S.ClH/c4-2(1-7)3(5)6;/h2,7H,1,4H2,(H,5,6);1H |
Standard InChI Key | IFQSXNOEEPCSLW-UHFFFAOYSA-N |
SMILES | C(C(C(=O)O)N)S.Cl |
Canonical SMILES | [H+].C(C(C(=O)O)N)S.[Cl-] |
Melting Point | Mp 175-178 ° dec. |
Chemical Identity and Structural Characteristics
Molecular Identity and Nomenclature
DL-Cysteine hydrochloride is identified by the Chemical Abstracts Service (CAS) registry number 10318-18-0, representing the anhydrous form of the compound. This chemical is formally known as 2-amino-3-mercaptopropanoic acid hydrochloride and is composed of equal parts of the L and D stereoisomers of cysteine in the salt form with hydrochloric acid . The compound is recognized by numerous synonyms in scientific literature, including H-DL-Cys.HCl, Half-cystine, DL-Cystine·HCl, DL-Cystein HCL, and 3-Mercaptoalanine, which reflect its various applications and historical naming conventions across different fields of research . The hydrated form of this compound carries a different CAS number (96998-61-7) and contains variable water molecules in its crystal structure, which affects certain physical properties while maintaining the core chemical functionality .
The molecular formula of the anhydrous form is C₃H₈ClNO₂S, indicating its composition of carbon, hydrogen, nitrogen, oxygen, sulfur, and chlorine atoms . This relatively simple structure encompasses the fundamental amino acid backbone with the distinctive thiol (-SH) side chain that gives cysteine its unique chemical reactivity and biological importance. The structural arrangement of atoms in DL-Cysteine hydrochloride is critical to understanding its chemical behavior, including its ability to form disulfide bonds and participate in redox reactions in various biochemical systems and industrial processes .
Physical Properties
DL-Cysteine hydrochloride presents as a white crystalline powder or crystals with characteristic physical properties that distinguish it from other amino acid derivatives . The compound exhibits a melting point range of 109-112°C, which serves as an important identification and purity criterion in analytical settings . This range can vary slightly depending on the exact composition and the presence of water molecules in the crystal structure. The hydrated form typically shows a loss on drying between 8.5% and 12% when subjected to vacuum conditions at room temperature for 20 hours over P₂O₅, reflecting its tendency to retain water in its crystalline framework .
Table 1: Physical Properties of DL-Cysteine Hydrochloride
Synthesis and Production Methods
Purification Techniques
After the synthesis of DL-Cysteine hydrochloride, various purification methods can be employed to achieve the desired level of purity for different applications . Crystallization techniques represent the predominant approach for purification, with several solvent systems documented in the scientific literature . One established method involves crystallizing the compound from hot 20% hydrochloric acid, followed by vacuum drying over phosphorus pentoxide (P₂O₅) . This procedure effectively removes impurities that may have been introduced during the synthesis process and yields a product with consistent physical properties and chemical composition.
Alternative crystallization approaches include using ethanol as the crystallization medium, which produces a hydrated form with a melting point of approximately 175°C . When crystallized from absolute ethanol or ethanol/ether mixtures, the anhydrous form can be obtained, characterized by a different melting point range of 140-141.5°C . These different crystallization methods offer flexibility in tailoring the physical form of the product to meet specific requirements for various applications, such as pharmaceutical formulations where physical properties like dissolution rate and stability are critical parameters.
The purification process for commercial-grade DL-Cysteine hydrochloride typically includes additional steps to control levels of specific impurities that may affect its performance in sensitive applications . Quality control testing after purification commonly includes assessments of appearance, infrared spectral conformity, titration purity, loss on drying, sulfated ash content, UV transmittance, and levels of specific contaminants such as sulfate, iron, arsenic oxide, and heavy metals . These parameters are carefully controlled to meet industry specifications, with typical commercial products achieving a purity of ≥99% with precisely defined impurity profiles suitable for research, pharmaceutical, and food applications .
Biochemical and Physiological Properties
Biological Activity and Applications
The biological activity of DL-Cysteine hydrochloride encompasses a range of functions derived from the properties of both its L and D isomers, as well as the general chemical reactivity of the cysteine structure . The presence of the thiol (-SH) group in both isomers contributes to the compound's antioxidant properties and ability to participate in redox reactions, making it valuable in biological systems and formulations where protection against oxidative stress is desired. In laboratory settings, DL-Cysteine hydrochloride is frequently employed in cell culture applications, where it serves multiple functions including providing a source of the essential amino acid cysteine and helping to maintain reducing conditions that promote cell viability and function .
One of the significant biomedical applications of DL-Cysteine hydrochloride is its use in photochemical vascular injury studies, where it is combined with other components to create experimental models for investigating vascular pathology and potential therapeutic interventions . This application takes advantage of the compound's chemical properties and tissue interactions to develop controlled experimental systems. Additionally, DL-Cysteine hydrochloride serves as a precursor in the preparation of specialized derivatives such as DL-4-carboxy-3-formyl-2,2-dimethylthiazolidine, which have applications in pharmaceutical research and development .
From a physiological perspective, the different metabolic processing of L and D isomers creates unique pharmacokinetic profiles for DL-Cysteine hydrochloride compared to the individual isomers . While L-cysteine readily enters metabolic pathways for protein synthesis and glutathione production, D-cysteine undergoes different enzymatic processing, potentially leading to extended tissue persistence and alternative metabolic fates. Research in pharmacology has explored these differences to develop targeted applications where the distinct handling of each isomer can be advantageous, such as in controlled release formulations or specialized nutritional supplements where different absorption and utilization rates may be beneficial .
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